N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
描述
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as MIBE, is a synthetic compound that has been researched for its potential use in cancer treatment. MIBE is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a crucial pathway in cancer development.
作用机制
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2. This binding prevents MDM2 from binding to p53, which allows p53 to function as a tumor suppressor protein. The restoration of p53 function leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has a low toxicity profile and does not affect the normal cells in the body.
实验室实验的优点和局限性
One advantage of using N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide in lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for the targeted inhibition of the pathway involved in cancer development. However, one limitation of using N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide in vivo to determine its efficacy and toxicity. Additionally, N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide can be studied in combination with other cancer therapies to determine its potential as a combination therapy.
科学研究应用
N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction, which is a crucial pathway in cancer development. MDM2 is an oncogene that is overexpressed in many types of cancer, and it binds to p53, which is a tumor suppressor protein. This binding inhibits the function of p53, which leads to the development and progression of cancer. By inhibiting the MDM2-p53 interaction, N-(5-methylisoxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide can restore the function of p53 and induce apoptosis in cancer cells.
属性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-13-10-16(21-26-13)20-18(24)17(23)19-11-14-2-4-15(5-3-14)12-22-6-8-25-9-7-22/h2-5,10H,6-9,11-12H2,1H3,(H,19,23)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRXGPTQZCJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。